![molecular formula C15H19N3O B2853807 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1421476-73-4](/img/structure/B2853807.png)

1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

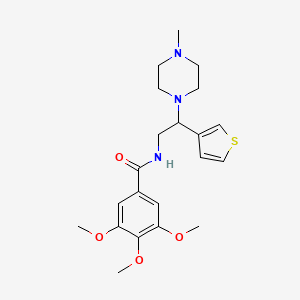

The compound “1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone” is a derivative of 1H-pyrrolo[2,3-b]pyridine . The 1H-pyrrolo[2,3-b]pyridine core is a bicyclic structure that consists of a pyridine ring fused with a pyrrole ring .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . A series of these derivatives were synthesized and evaluated for their activities against fibroblast growth factor receptors (FGFRs) . The compound 4h, which is one of these derivatives, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the core structure of the compound , consists of a pyridine ring fused with a pyrrole ring . The molecular weight of 1H-pyrrolo[2,3-b]pyridine is 118.1359 .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied, particularly in the context of their biological activities . For instance, compound 4h exhibited potent FGFR inhibitory activity, and in vitro, it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine, the core structure of the compound , have been documented . It has a molecular weight of 118.1359 .Wissenschaftliche Forschungsanwendungen

FGFR Inhibition for Cancer Therapy

Fibroblast Growth Factor Receptors (FGFRs): are critical in various types of cancers due to their role in cell proliferation and survival. The compound has been evaluated as a potent inhibitor of FGFRs . It has shown effectiveness against FGFR1, FGFR2, and FGFR3 isoforms, which are implicated in the progression of breast, lung, prostate, bladder, and liver cancers. By inhibiting these receptors, the compound can potentially halt tumor growth and spread.

Anti-Proliferative Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, such as the breast cancer cell line 4T1 . This suggests its potential use in stopping or slowing down the rapid division of cancer cells, which is a hallmark of tumor growth.

Induction of Apoptosis

Apart from inhibiting cell proliferation, the compound has been shown to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells selectively, thereby reducing tumor mass and improving patient outcomes.

Inhibition of Cell Migration and Invasion

Metastasis, the spread of cancer to new areas of the body, is a major challenge in cancer treatment. The compound has been found to significantly inhibit the migration and invasion abilities of cancer cells, such as 4T1 cells, in transwell chamber assays . This property could be vital in preventing cancer metastasis.

Lead Compound for Drug Development

Due to its low molecular weight and potent activity, this compound serves as an appealing lead compound for further optimization in drug development . Its structure provides a good foundation for designing more effective and selective FGFR inhibitors that could be developed into therapeutic drugs.

Targeting FGFR-Dependent Signaling Pathways

The compound’s ability to interfere with FGFR-dependent signaling pathways is crucial since these pathways are involved in cancer initiation, progression, and resistance to therapy . By targeting these pathways, the compound could contribute to more effective cancer treatments that overcome resistance mechanisms.

Wirkmechanismus

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound, being a potent inhibitor of FGFRs, interferes with this process, thereby inhibiting the activation of FGFRs .

Biochemical Pathways

The inhibition of FGFRs by this compound affects downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis .

Pharmacokinetics

This could potentially be beneficial to its bioavailability and subsequent optimization .

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

Zukünftige Richtungen

The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone”, involve further exploration of their potential as FGFR inhibitors for cancer therapy . The compound 4h, with its low molecular weight and potent FGFR inhibitory activity, would be an appealing lead compound beneficial to the subsequent optimization .

Eigenschaften

IUPAC Name |

1-[4-(pyrrolo[2,3-b]pyridin-1-ylmethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-12(19)17-8-4-13(5-9-17)11-18-10-6-14-3-2-7-16-15(14)18/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKYYQUWGYKJRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CN2C=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine](/img/structure/B2853724.png)

![2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2853731.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2853732.png)

![4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B2853733.png)

![2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid](/img/structure/B2853734.png)

![N-[2-Amino-2-(4-fluorophenyl)ethyl]-N,N-dimethylamine](/img/structure/B2853742.png)

acetate](/img/structure/B2853747.png)